

YM-900 Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM 900

Cat. No.: B1683505

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Introduction

YM-900, also known as YM90K, is a potent and selective competitive α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptor antagonist.^[1] It has been investigated primarily for its neuroprotective properties in preclinical models of neurological disorders characterized by excitotoxicity, such as cerebral ischemia and seizures. By blocking AMPA and kainate receptors, YM-900 inhibits excessive glutamatergic neurotransmission, a key mechanism of neuronal damage in these conditions. These application notes provide a comprehensive overview of the administration of YM-900 in various animal models, including detailed protocols for its use in models of focal and global cerebral ischemia.

Mechanism of Action

YM-900 exerts its neuroprotective effects by competitively antagonizing AMPA and kainate receptors, which are ionotropic glutamate receptors. In pathological conditions like ischemia, excessive glutamate release leads to the overactivation of these receptors, causing a massive influx of Na^+ and Ca^{2+} into neurons. This ionic imbalance triggers a cascade of detrimental events, including mitochondrial dysfunction, production of reactive oxygen species, and activation of apoptotic pathways, ultimately leading to neuronal death. By blocking these receptors, YM-900 mitigates this excitotoxic cascade, thereby preserving neuronal integrity.

Quantitative Data Summary

The following table summarizes the quantitative data on the efficacy of YM-900 in various animal models.

Animal Model	Species/Strain	Route of Administration	Dosing Regimen	Key Findings	Reference
Focal Cerebral Ischemia	F344 Rats	Intravenous (i.v.)	30 mg/kg bolus + 10 mg/kg/h for 4 h	Reduced volume of ischemic damage in the cerebral cortex.	[1]
Focal Cerebral Ischemia	Cats	Intravenous (i.v.)	0.5 mg/5 ml/kg/h infusion for 6 h	Markedly reduced the volume of ischemic damage.	
Global Cerebral Ischemia	Mongolian Gerbils	Intraperitoneal (i.p.)	15 mg/kg, 3 times	Significantly prevented delayed neuronal death in the hippocampal CA1 region when administered 1 h after ischemia.	[1]
Global Cerebral Ischemia	Mongolian Gerbils	Intraperitoneal (i.p.)	30 mg/kg, 3 times	Therapeutic time window of 6 hours for neuroprotection.	[1]
Audiogenic Seizure	DBA/2 Mice	Intraperitoneal (i.p.)	Single dose	ED50 of 2.54 mg/kg against tonic seizures.	[1]

Experimental Protocols

YM-900 Solution Preparation for In Vivo Administration

Materials:

- YM-900 hydrochloride
- Sterile 0.9% saline solution
- Sterile vials
- Vortex mixer
- pH meter (optional)
- 0.22 μ m syringe filter

Procedure:

- Calculate the required amount of YM-900 based on the desired concentration and final volume.
- Aseptically weigh the YM-900 powder and transfer it to a sterile vial.
- Add the required volume of sterile 0.9% saline to the vial.
- Vortex the solution until the YM-900 is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.
- If required, check the pH of the solution and adjust to physiological pH (7.2-7.4) using sterile NaOH or HCl.
- Sterile-filter the solution using a 0.22 μ m syringe filter into a new sterile vial.
- Store the prepared solution at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage. Protect from light.

Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

Materials:

- Male Sprague-Dawley or Wistar rats (250-300 g)
- Anesthesia (e.g., isoflurane)
- Surgical instruments (scissors, forceps, microvascular clips)
- Operating microscope
- 4-0 nylon monofilament with a silicon-coated tip
- Heating pad to maintain body temperature
- YM-900 solution
- Saline (for control group)

Procedure:

- Anesthetize the rat using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in a mixture of N₂O and O₂.
- Place the rat in a supine position on a heating pad to maintain body temperature at 37°C.
- Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA and the CCA.
- Place a temporary microvascular clip on the ICA.
- Make a small incision in the ECA stump.

- Introduce the 4-0 nylon monofilament through the ECA stump into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.
- After the desired occlusion period (e.g., 90 or 120 minutes), withdraw the filament to allow reperfusion.
- Remove the temporary clip from the ICA and permanently ligate the ECA stump.
- Suture the cervical incision.
- Administer YM-900 or vehicle (saline) according to the dosing regimen (e.g., intravenous bolus followed by infusion at the time of reperfusion).
- Allow the animal to recover from anesthesia in a warm cage with free access to food and water.

Assessment of Neuroprotection: Infarct Volume Measurement using TTC Staining

Materials:

- Rat brain from the MCAO experiment (24 or 48 hours post-MCAO)
- 2% 2,3,5-triphenyltetrazolium chloride (TTC) solution in phosphate-buffered saline (PBS)
- Brain matrix slicer
- Digital scanner or camera
- Image analysis software (e.g., ImageJ)

Procedure:

- Euthanize the rat at the designated time point (e.g., 24 hours post-MCAO).
- Carefully remove the brain and chill it at -20°C for 15-20 minutes to harden for slicing.

- Place the brain in a rat brain matrix and cut into 2 mm coronal sections.
- Immerse the brain slices in a 2% TTC solution at 37°C for 20-30 minutes in the dark.
- Viable tissue will stain red, while the infarcted tissue will remain white.
- Fix the stained slices in 10% formalin.
- Capture high-resolution images of the stained sections.
- Using image analysis software, measure the area of the infarct (white tissue) and the total area of the ipsilateral and contralateral hemispheres for each slice.
- Calculate the infarct volume, often corrected for edema:
 - $\text{Corrected infarct area} = (\text{Area of contralateral hemisphere}) - (\text{Area of non-infarcted ipsilateral hemisphere})$
 - $\text{Total infarct volume} = \sum (\text{Corrected infarct area} \times \text{slice thickness})$

Assessment of Neurological Deficit: Modified Neurological Severity Score (mNSS)

Procedure:

The mNSS is a composite score of motor, sensory, reflex, and balance tests. Testing should be performed at specified time points post-MCAO (e.g., 24, 48, and 72 hours) by an observer blinded to the treatment groups. The total score ranges from 0 (no deficit) to 18 (severe deficit).

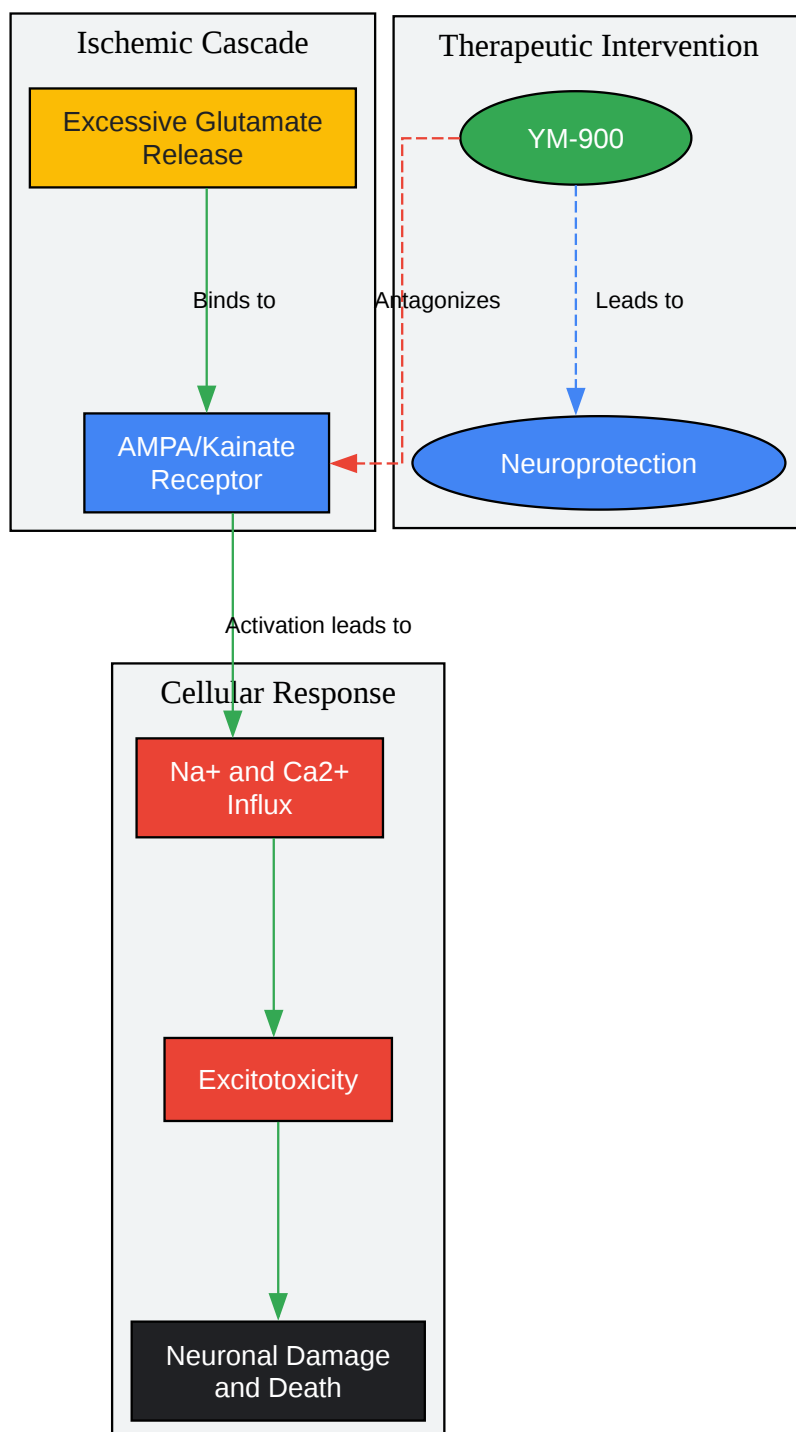
Components of the mNSS:

- Motor Tests (6 points):
 - Raising the rat by the tail (flexion of forelimbs and hindlimbs)
 - Placing the rat on the floor (walking pattern, circling)
- Sensory Tests (2 points):

- Placing and proprioceptive tests
- Beam Balance Test (6 points):
 - Ability to balance on beams of decreasing width
- Reflexes and Abnormal Movements (4 points):
 - Pinna reflex, corneal reflex, startle reflex

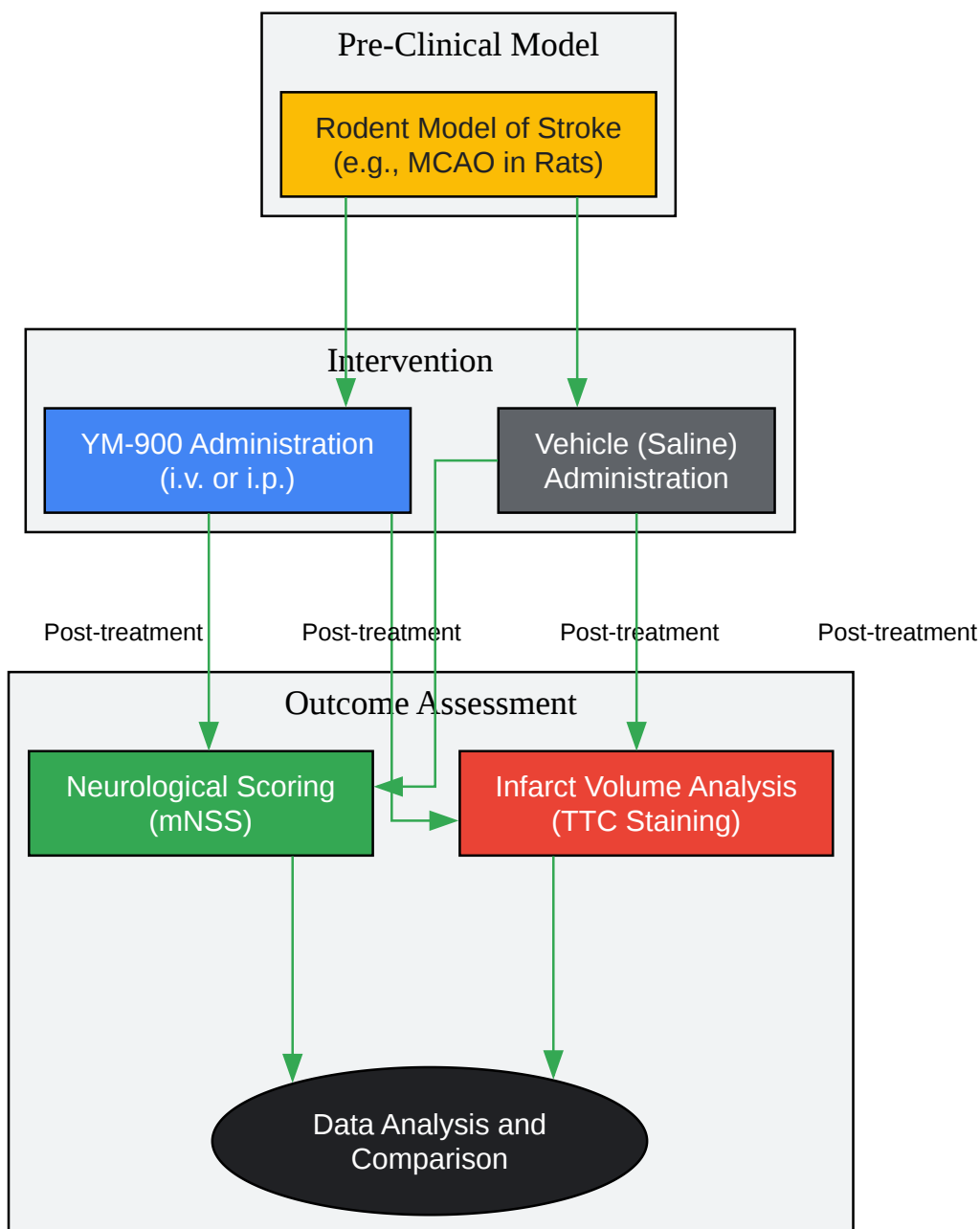
A detailed scoring sheet should be used to record the performance on each task, and the sum of the scores provides the mNSS.

Visualizations



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Caption: Signaling pathway of YM-900 in neuroprotection.



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Caption: Experimental workflow for evaluating YM-900 efficacy.

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References

- 1. Neuroprotective effect of YM90K, a novel AMPA/kainate receptor antagonist, in focal cerebral ischemia in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [YM-900 Administration in Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683505#ym-900-administration-in-animal-models]

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